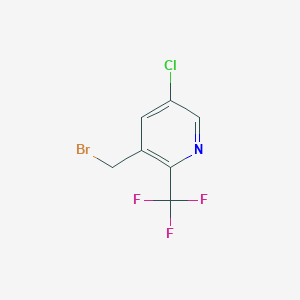
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine typically involves the bromination of 5-chloro-2-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, where the bromine radical generated from NBS attacks the methyl group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 5-chloro-2-(trifluoromethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.
Oxidation: Products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is 5-chloro-2-(trifluoromethyl)pyridine.
科学的研究の応用
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the chloro and trifluoromethyl groups.
3-(Bromomethyl)-5-chloropyridine: Similar structure but lacks the trifluoromethyl group.
3-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
Uniqueness
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. These substituents confer distinct chemical properties, such as increased electron-withdrawing effects and enhanced metabolic stability, making the compound particularly valuable in the design of pharmaceuticals and agrochemicals .
特性
分子式 |
C7H4BrClF3N |
|---|---|
分子量 |
274.46 g/mol |
IUPAC名 |
3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-1-5(9)3-13-6(4)7(10,11)12/h1,3H,2H2 |
InChIキー |
SQWUIMPSWGJBLI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CBr)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


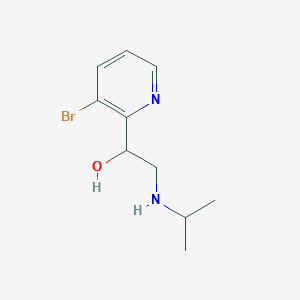
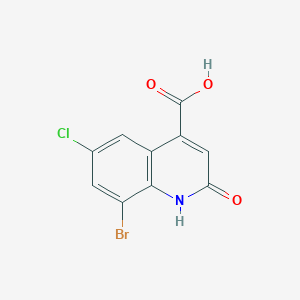
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)
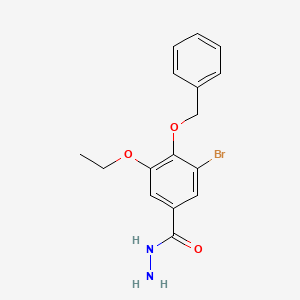
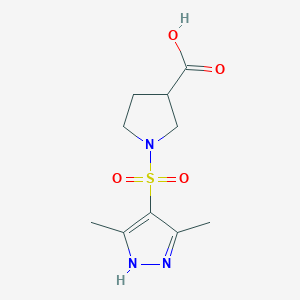
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13014134.png)
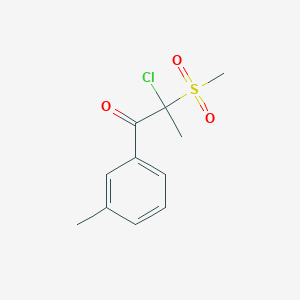
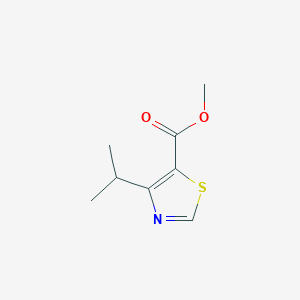
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
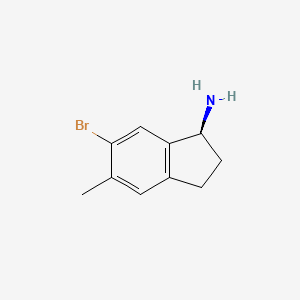
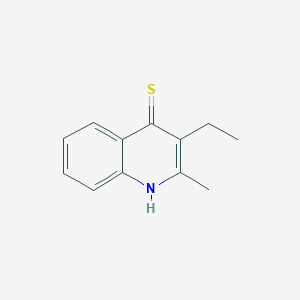
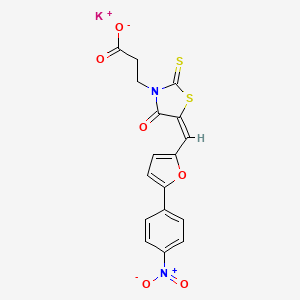
![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
